molecular formula C7H3ClFNO3 B8755076 3-Fluoro-5-nitrobenzoyl chloride

3-Fluoro-5-nitrobenzoyl chloride

Cat. No.: B8755076
M. Wt: 203.55 g/mol
InChI Key: NZWQAXAXUUUVTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Fluoro-5-nitrobenzoyl chloride (CAS: 1214331-58-4) is a halogenated aromatic acyl chloride with the molecular formula C₇H₃ClFNO₃ and a molecular weight of 203.55 g/mol. Structurally, it features a fluorine atom at the 3-position and a nitro group (-NO₂) at the 5-position on the benzoyl chloride backbone. This compound is primarily used as a reactive intermediate in organic synthesis, particularly in the preparation of amides, esters, and pharmaceuticals via nucleophilic acyl substitution reactions. Its electron-withdrawing substituents (fluoro and nitro groups) enhance the electrophilicity of the carbonyl carbon, increasing reactivity toward nucleophiles .

Properties

Molecular Formula

C7H3ClFNO3

Molecular Weight

203.55 g/mol

IUPAC Name

3-fluoro-5-nitrobenzoyl chloride

InChI

InChI=1S/C7H3ClFNO3/c8-7(11)4-1-5(9)3-6(2-4)10(12)13/h1-3H

InChI Key

NZWQAXAXUUUVTE-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1[N+](=O)[O-])F)C(=O)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The reactivity, physical properties, and applications of 3-fluoro-5-nitrobenzoyl chloride are influenced by its substituents. Below is a comparative analysis with structurally related benzoyl chloride derivatives:

Structural Isomers and Positional Effects

  • 2-Fluoro-5-nitrobenzoyl chloride (CAS: 709-46-6): This positional isomer has fluorine at the 2-position instead of 3. Electronic effects also differ: the nitro group at the 5-position para to fluorine may alter resonance stabilization compared to the meta-fluoro configuration in this compound .

Substituent Modifications

  • 3-Nitro-5-(trifluoromethyl)benzoyl chloride (CAS: 782-79-6):
    Replacing the fluorine with a trifluoromethyl (-CF₃) group increases molecular weight (257.57 g/mol ) and lipophilicity. The -CF₃ group is strongly electron-withdrawing, further activating the carbonyl toward nucleophilic attack. However, its bulkiness may reduce solubility in polar solvents. This compound exhibits similar hazards (skin, eye, and respiratory irritation) but is less commonly available commercially .

  • 3-Chloro-5-(trifluoromethyl)benzoyl chloride: Substituting fluorine with chlorine and nitro with -CF₃ (molecular formula: C₈H₃Cl₂F₃O) introduces a heavier halogen (Cl) and a lipophilic -CF₃ group. This compound is primarily noted for its handling hazards, requiring stringent ventilation and personal protective equipment .

Functional Group Variants

  • 3-Fluoro-5-nitrobenzyl chloride (CAS: 883987-75-5): Replacing the carbonyl chloride (-COCl) with a benzyl chloride (-CH₂Cl) group shifts reactivity from acyl substitution to alkylation reactions. The molecular formula (C₇H₅ClFNO₂) reflects reduced polarity, making it more volatile but less reactive toward nucleophiles like amines or alcohols .

Data Tables

Table 1: Comparative Physical and Chemical Properties

Compound Molecular Formula Molecular Weight (g/mol) CAS Number Key Substituents Hazard Statements
This compound C₇H₃ClFNO₃ 203.55 1214331-58-4 F (3), NO₂ (5) H315, H319, H335
2-Fluoro-5-nitrobenzoyl chloride C₇H₃ClFNO₃ 203.55 709-46-6 F (2), NO₂ (5) Similar to above
3-Nitro-5-(trifluoromethyl)benzoyl chloride C₈H₃ClF₃NO₃ 257.57 782-79-6 NO₂ (3), CF₃ (5) H315, H319, H335
3-Fluoro-5-nitrobenzyl chloride C₇H₅ClFNO₂ 195.57 883987-75-5 F (3), NO₂ (5), -CH₂Cl Not specified

Research Findings

  • Electronic Effects : The nitro group at the 5-position in this compound exerts a stronger electron-withdrawing effect than fluorine, directing electrophilic substitution to the 4-position .
  • Stability: Compounds with nitro groups exhibit greater hydrolytic stability than non-substituted benzoyl chlorides due to reduced electron density at the carbonyl .
  • Commercial Availability : this compound is supplied by at least five manufacturers, indicating its utility in industrial applications, while trifluoromethyl derivatives are less accessible .

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